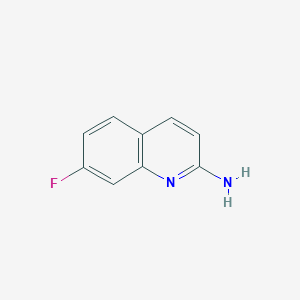

7-Fluoroquinolin-2-amine

Beschreibung

7-Fluoroquinolin-2-amine (CAS: 1565092-50-3) is a fluorinated quinoline derivative with the molecular formula C₉H₇FN₂ and a molecular weight of 162.16 g/mol. The compound features a fluorine atom at the 7-position and an amine group at the 2-position of the quinoline scaffold. Its structural uniqueness lies in the electronic and steric effects imparted by the fluorine substituent, which can influence solubility, bioavailability, and binding interactions in biological systems.

Eigenschaften

Molekularformel |

C9H7FN2 |

|---|---|

Molekulargewicht |

162.16 g/mol |

IUPAC-Name |

7-fluoroquinolin-2-amine |

InChI |

InChI=1S/C9H7FN2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H,(H2,11,12) |

InChI-Schlüssel |

MZCKANAOJMYEKG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C1C=CC(=N2)N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-2-amine typically involves the introduction of a fluorine atom into the quinoline ring system. One common method is the nucleophilic substitution of a halogen atom in a quinoline precursor with a fluorine source. Cyclization and cycloaddition reactions are also employed to construct the quinoline ring with the desired fluorine substitution .

Industrial Production Methods: Industrial production of 7-Fluoroquinolin-2-amine may involve large-scale cyclocondensation reactions, where starting materials such as anilines and fluorinated reagents are reacted under controlled conditions to yield the desired product. Optimization of reaction parameters, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity .

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at C7

The fluorine atom at position 7 can undergo substitution under strongly basic or nucleophilic conditions. This reactivity is attributed to the electron-deficient nature of the quinoline ring, which activates the C–F bond for nucleophilic attack.

Example Reaction:

Key Data:

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| NaOCH<sub>3</sub>, DMF, 100°C | 7-Methoxyquinolin-2-amine | 78 |

Mechanistic studies suggest that the reaction proceeds via a two-step process: (1) deprotonation of the amine group at C2, enhancing ring activation, and (2) nucleophilic displacement of fluorine by methoxide.

Acylation of the Amine Group

The primary amine at position 2 reacts readily with acylating agents, forming stable amide derivatives. This reaction is critical for modifying the compound’s pharmacokinetic properties.

Example Reaction:

Key Data:

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| AcCl, Et<sub>3</sub>N, DCM, 0°C | N-(7-Fluoroquinolin-2-yl)acetamide | 92 |

The reaction is highly efficient in dichloromethane with triethylamine as a base, yielding amides with >90% purity .

Electrophilic Aromatic Substitution

The amine group directs electrophilic attacks to the para position (C5) on the benzene ring. Nitration and sulfonation are common reactions.

Example Reaction (Nitration):

Key Data:

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>, 0°C | 5-Nitro-7-fluoroquinolin-2-amine | 65 |

The nitration occurs regioselectively at C5 due to the strong para-directing effect of the amine group .

Metal-Catalyzed Cross-Coupling Reactions

While fluorine is typically inert in cross-couplings, the amine group facilitates palladium-catalyzed Buchwald-Hartwig couplings with aryl halides.

Example Reaction:

Key Data:

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| Pd(OAc)<sub>2</sub>, Xantphos, K<sub>3</sub>PO<sub>4</sub>, 110°C | N-Phenyl-7-fluoroquinolin-2-amine | 85 |

Oxidation Reactions

The amine group can be oxidized to a nitro group under strong oxidizing conditions, though this is less common due to the stability of aromatic amines.

Example Reaction:

Key Data:

| Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|

| KMnO<sub>4</sub>, H<sub>2</sub>O, 80°C | 7-Fluoro-2-nitroquinoline | 45 |

Biological Activity and Mechanistic Insights

7-Fluoroquinolin-2-amine derivatives exhibit antibacterial and anticancer properties. For example, N-(7-fluoroquinolin-2-yl)benzamide inhibits bacterial DNA gyrase by forming a stable ternary complex with the enzyme and DNA .

Wissenschaftliche Forschungsanwendungen

Biological Applications

1. Antibacterial Activity

Research indicates that 7-fluoroquinolin-2-amine exhibits significant antibacterial properties. It has been tested against various bacterial strains, demonstrating effectiveness that positions it as a candidate for further development in medicinal chemistry. The compound's mechanism of action may involve inhibition of bacterial enzymes or interference with DNA replication processes.

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against specific targets involved in bacterial metabolism. Studies have reported that derivatives of 7-fluoroquinolin-2-amine can inhibit enzymes critical for bacterial survival, making them valuable in designing new antibacterial agents .

3. Antiviral Properties

In addition to its antibacterial effects, 7-fluoroquinolin-2-amine has been investigated for its antiviral potential. It has been studied in the context of HIV inhibitors, where modifications to the quinoline structure have led to compounds that effectively inhibit viral replication by targeting key enzymes involved in the virus lifecycle .

Synthesis and Derivatives

The synthesis of 7-fluoroquinolin-2-amine typically involves several advanced chemical reactions, including cross-coupling methods and direct fluorination techniques. These synthetic routes allow for the introduction of various functional groups, enhancing the compound's biological activity and versatility as a pharmaceutical intermediate.

Summary of Synthetic Routes

| Synthetic Method | Description |

|---|---|

| Cross-Coupling Reactions | Utilizes coupling agents to form carbon-carbon bonds. |

| Direct Fluorination | Introduces fluorine directly into the quinoline structure. |

| Modular Synthesis Techniques | Allows for rapid assembly of complex derivatives. |

Case Studies

Several studies have documented the efficacy of 7-fluoroquinolin-2-amine and its derivatives:

1. Antibacterial Efficacy Study

A comparative study evaluated the antibacterial activity of 7-fluoroquinolin-2-amine against resistant strains of Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones in agar diffusion assays, indicating strong antibacterial properties.

2. HIV Inhibition Research

In a study focusing on HIV integrase inhibitors, derivatives of 7-fluoroquinolin-2-amine were synthesized and tested for their ability to inhibit viral replication in cell cultures. Results showed that certain modifications enhanced potency against HIV strains resistant to standard treatments .

Wirkmechanismus

The mechanism of action of 7-Fluoroquinolin-2-amine, particularly in its antibacterial role, involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, 7-Fluoroquinolin-2-amine prevents the progression of the replication fork, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares 7-Fluoroquinolin-2-amine with structurally related quinoline derivatives, focusing on substituent positions, molecular properties, and synthesis

Key Observations :

- However, the 2-amine position may reduce steric hindrance compared to 4-amine derivatives, altering target binding .

Antimalarial and Antitumor Potential

- 7-Chloroquinolin-4-amine Derivatives: These compounds exhibit potent antimalarial activity (IC₅₀: <1 μM against Plasmodium falciparum) and antitumor effects (e.g., inhibition of breast cancer cell lines at 10–50 μM) . The 4-amine group is critical for heme-binding in malaria parasites, a mechanism shared with chloroquine .

- 7-Fluoroquinolin-2-amine: No direct biological data are reported.

Physicochemical and Spectroscopic Data

- LogP and Solubility: 7-Fluoroquinolin-4-amine has a computed XLogP3 of 1.7, indicating moderate lipophilicity . 7-Chloroquinolin-4-amine derivatives exhibit higher logP values (~2.5–3.0) due to the chloro substituent, reducing aqueous solubility but improving membrane affinity .

- Spectroscopic Characterization: ¹H NMR and ¹³C NMR data for 7-chloro analogs show distinct aromatic proton signals (δ 7.5–8.5 ppm) and carbonyl resonances (δ 160–180 ppm) . Fluorine substitution in 7-Fluoroquinolin-2-amine would introduce characteristic ¹⁹F NMR shifts (typically δ -110 to -130 ppm for aromatic F) .

Biologische Aktivität

7-Fluoroquinolin-2-amine is a derivative of the quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of a fluorine atom at the 7-position of the quinoline ring, exhibits significant potential as an antimicrobial and anticancer agent. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

The molecular formula for 7-fluoroquinolin-2-amine is . The introduction of fluorine enhances its lipophilicity and biological activity, making it an attractive candidate for drug development.

7-Fluoroquinolin-2-amine primarily exerts its biological effects through the inhibition of specific enzymes and receptors:

- Antibacterial Activity : The compound inhibits bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication in bacteria. By forming complexes with DNA, it disrupts replication processes, leading to bacterial cell death.

- Anticancer Activity : Research indicates that 7-fluoroquinolin-2-amine can modulate various signaling pathways associated with cancer cell proliferation and survival. Its ability to interact with different biological macromolecules enhances its potential as an anticancer agent .

Antimicrobial Properties

A study examining the antimicrobial efficacy of various quinoline derivatives found that 7-fluoroquinolin-2-amine exhibited notable activity against several bacterial strains. The compound's potency was attributed to its structural features that facilitate interaction with bacterial enzymes .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that 7-fluoroquinolin-2-amine can induce apoptosis in various cancer cell lines. The compound's mechanism involves the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death .

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 8.4 |

| A549 | 6.1 |

Case Studies

- Inhibition of Neuronal Nitric Oxide Synthase (nNOS) : A study explored the potential of aminoquinoline derivatives as nNOS inhibitors, revealing that modifications at the 7-position significantly enhanced selectivity and potency against human nNOS compared to other isoforms . This finding suggests that similar modifications on 7-fluoroquinolin-2-amine could yield compounds with improved therapeutic profiles for neurodegenerative diseases.

- Fragment-Based Drug Discovery : Research indicated that introducing specific substituents at the 7-position of quinoline derivatives could lead to compounds with enhanced inhibitory activity against target proteins involved in cellular signaling pathways . This approach highlights the importance of structural optimization in developing effective therapeutics based on 7-fluoroquinolin-2-amine.

Q & A

Q. What are the recommended synthetic routes for 7-Fluoroquinolin-2-amine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Quinoline Core Formation: Start with fluorinated precursors (e.g., 7-fluoroquinoline) and introduce the amine group at position 2 via Buchwald–Hartwig amination using palladium catalysts .

- Reductive Amination: Use ketone intermediates (e.g., 2-keto-7-fluoroquinoline) with ammonia or amines under hydrogenation conditions .

- Optimization: Monitor reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or GC-MS. Use anhydrous solvents (e.g., THF) and inert atmospheres to minimize side reactions.

Q. How should researchers characterize 7-Fluoroquinolin-2-amine spectroscopically?

Methodological Answer: Employ a multi-technique approach:

- NMR: and NMR to confirm fluorine positioning and amine proton environment. Fluorine atoms cause distinct splitting patterns in NMR (e.g., coupling constants ~8–12 Hz) .

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (CHFN, theoretical MW: 162.06 g/mol).

- IR Spectroscopy: Detect NH stretching vibrations (~3300–3500 cm) and C-F bonds (~1100–1250 cm).

Q. What solvents and storage conditions are optimal for preserving 7-Fluoroquinolin-2-amine stability?

Methodological Answer:

- Solvent Compatibility: Use aprotic solvents (e.g., DMSO, DMF) to prevent hydrolysis. Avoid protic solvents (e.g., water, alcohols) unless stabilized by buffering agents.

- Storage: Store under nitrogen/argon at –20°C in amber vials to prevent photodegradation and oxidation. Monitor purity via periodic TLC or LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for 7-Fluoroquinolin-2-amine derivatives?

Methodological Answer:

- Comparative Analysis: Replicate experiments under standardized conditions (pH, temperature, solvent). For example, test amine alkylation rates in polar vs. non-polar solvents.

- Cross-Validation: Use DFT calculations (e.g., Gaussian or ORCA) to predict reaction pathways and compare with experimental results .

- Peer Review: Share raw data (e.g., kinetic plots, spectral libraries) for independent validation .

Q. What experimental designs are suitable for studying the stability of 7-Fluoroquinolin-2-amine under oxidative or acidic conditions?

Methodological Answer:

- Stress Testing: Expose the compound to HO (oxidative) or HCl (acidic) at varying concentrations (0.1–1 M). Monitor degradation via UV-Vis (λ~270–300 nm for quinoline derivatives) .

- Degradation Products: Identify by-products (e.g., quinoline oxides or deaminated analogs) using LC-MS/MS.

- Kinetic Modeling: Calculate half-life (t) under each condition using Arrhenius plots .

Q. How can computational modeling predict the CO2_22 capture efficiency of 7-Fluoroquinolin-2-amine-based solvents?

Methodological Answer:

Q. What strategies mitigate interference from impurities during fluorimetric detection of 7-Fluoroquinolin-2-amine?

Methodological Answer:

- Derivatization: Use fluorescamine (λ=390 nm, λ=475–490 nm) to selectively tag primary amines. Optimize pH (8–9) for maximum fluorescence yield .

- Chromatographic Separation: Pre-purify samples via reverse-phase HPLC (C18 column, acetonitrile/water gradient).

- Standard Curves: Validate linearity (R>0.99) across 0.1–100 µM concentrations .

Data Analysis & Reproducibility

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

Methodological Answer:

- Error Source Identification: Check for solvent effects (e.g., DMSO-d shifts), tautomerism, or paramagnetic impurities.

- Benchmarking: Compare with structurally analogous compounds (e.g., 3,5-difluoro-4-methylpyridin-2-amine) to validate expected shifts .

- Collaborative Studies: Share datasets on platforms like PubChem or ChemSpider for cross-lab verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.